(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid
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Overview
Description
(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a brominated benzodioxin moiety, a sulfonylamino group, and a chiral center, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Bromination: Introduction of a bromine atom into the benzodioxin ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: Attachment of the sulfonylamino group through a sulfonyl chloride intermediate, often using a base such as triethylamine.
Amino Acid Coupling: Coupling the sulfonylated intermediate with a chiral amino acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfinyl, thiol derivatives
Substitution: Azido, cyano derivatives
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl-containing substrates. Its chiral center also makes it valuable for studying stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds with biological molecules, while the brominated benzodioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid
- (2R)-2-[(6-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid
- (2R)-2-[(6-iodo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid
Uniqueness
Compared to its analogs, (2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in drug design and material science.
Properties
IUPAC Name |
(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO6S/c1-7(2)12(13(16)17)15-22(18,19)11-6-10-9(5-8(11)14)20-3-4-21-10/h5-7,12,15H,3-4H2,1-2H3,(H,16,17)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXOCUALNNNWBO-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=C2C(=C1)OCCO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=C(C=C2C(=C1)OCCO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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